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Compound of Interest
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Cat. No.: B1585050 Get Quote

Introduction
Isoamyl gallate, also known as 3-methylbutyl 3,4,5-trihydroxybenzoate, is an organic

compound belonging to the gallate ester family. It is synthesized from gallic acid and isoamyl

alcohol.[1] This molecule is of significant interest to researchers in the fields of food science,

cosmetics, and pharmaceuticals due to its potent antioxidant properties. A thorough

understanding of its chemical structure is paramount for its application and development. This

guide provides an in-depth analysis of the spectroscopic data of isoamyl gallate, offering a

detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The insights provided herein are intended to serve as a valuable

resource for scientists and professionals engaged in the analysis and application of this

compound.

Molecular Structure and Properties
To fully interpret the spectroscopic data, a clear understanding of the molecular structure of

isoamyl gallate is essential.

IUPAC Name: 3-methylbutyl 3,4,5-trihydroxybenzoate[2]

Molecular Formula: C₁₂H₁₆O₅[2]

Molecular Weight: 240.25 g/mol [2]
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Caption: Proposed mass spectrometry fragmentation pathway of isoamyl gallate.

Interpretation:

Molecular Ion (m/z 240): The peak corresponding to the intact molecule with one electron

removed. [2]* Loss of the Isoamyl Group (m/z 170): A prominent peak is expected at m/z

170, corresponding to the gallic acid radical cation, formed by the loss of the isoamyl radical.

This is a common fragmentation pathway for gallate esters. [2]* Galloyl Cation (m/z 153):

Another significant peak is anticipated at m/z 153, which corresponds to the galloyl cation,

formed by the cleavage of the C-O bond of the ester. [2]* Other Fragments: Other fragments

arising from the isoamyl chain and further fragmentation of the galloyl moiety may also be

observed.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed in this guide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of isoamyl gallate in 0.6-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and

relaxation delay.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈

2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C). [3]

IR Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of isoamyl gallate (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of isoamyl gallate in a suitable volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or

through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/product/b1585050?utm_src=pdf-body
https://www.benchchem.com/product/b1585050?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The spectroscopic data of isoamyl gallate provides a comprehensive chemical fingerprint of

the molecule. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR

spectrum identifies the key functional groups, and the mass spectrum reveals the molecular

weight and fragmentation behavior. Together, these techniques provide unequivocal evidence

for the structure of isoamyl gallate. This guide serves as a foundational resource for

researchers and professionals, enabling confident identification and characterization of this

important antioxidant compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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